molecular formula C21H19N3O2 B5572637 6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B5572637
M. Wt: 345.4 g/mol
InChI Key: UZGHUERUUDGQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a synthetically tailored derivative of the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. The core pyrazolo[3,4-b]pyridine structure is recognized for its close structural resemblance to purine bases, allowing it to mimic endogenous molecules and interact with a variety of biological targets . This scaffold is featured in over 300,000 described compounds and is the subject of extensive research, with derivatives appearing in numerous patents and investigational drugs . Its key research value lies in its versatility; the structure offers multiple positions for substitution (N1, C3, C4, C5, C6), enabling fine-tuning of physicochemical and pharmacological properties . Specific derivatives of pyrazolo[3,4-b]pyridines have demonstrated a wide spectrum of bioactivities in scientific literature, serving as a foundation for understanding this compound's potential. They have been investigated as key scaffolds for the development of tyrosine kinase inhibitors , antimicrobial agents , and NADPH oxidase inhibitors . The presence of the dione (diketone) functional group at positions 3 and 4 is a particularly notable feature, as it can enhance hydrogen-bonding capacity and influence the compound's electronic distribution, which is critical for target binding . The synthetic route to such molecules commonly leverages 5-aminopyrazole as a versatile precursor, which undergoes cyclocondensation with appropriate electrophilic partners to construct the fused pyridine ring . Researchers can utilize this high-purity compound as a key intermediate for further synthetic elaboration or as a reference standard in bio-screening assays to explore novel mechanisms of action and develop new chemical probes.

Properties

IUPAC Name

6-methyl-5-[(2-methylphenyl)methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-13-8-6-7-9-15(13)12-17-14(2)22-20-18(19(17)25)21(26)24(23-20)16-10-4-3-5-11-16/h3-11H,12H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGHUERUUDGQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(NC3=C(C2=O)C(=O)N(N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane or acetonitrile.

Major Products Formed

Scientific Research Applications

6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Pyrazolo[3,4-b]pyridine-dione Derivatives
  • Compound 24 () : A spirocyclic derivative, 1’-(2,4-bis(trifluoromethyl)benzyl)-5-chloro-5’,7’-dihydrospiro[indoline-3,4’-pyrazolo[3,4-b]pyridine]-2,6’(1’H)-dione, shares the pyrazolo[3,4-b]pyridine-dione core but incorporates a spiro-indoline system and halogenated substituents (Cl, CF₃). Its HPLC purity is 97.9%, indicating high synthetic efficiency .
  • Target Compound : Lacks the spiro system but features a 2-methylbenzyl group and phenyl substituent. These alkyl/aryl groups may enhance lipophilicity compared to Compound 24’s halogenated motifs.
Pyrrolo[3,4-b]indole-dione Derivatives ()

Compounds 4c–4g (e.g., 4-methyl-2-phenyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3-dione) exhibit a pyrroloindole-dione core instead of pyrazolopyridine-dione. Key differences include:

  • Molecular Weight : 4c (MW 188) to 4g (MW 292) vs. the target compound’s estimated MW (~350–400 based on structure).
Pyrazolo[3,4-d]pyrimidine Derivatives ()

Synthesized via reactions of pyrazol-3-ones with aldehydes, these compounds (e.g., pyrazolo[3,4-d]pyrimidin-6-amine) share a pyrazole moiety but diverge in core structure. The absence of a dione group and presence of a pyrimidine ring may reduce electrophilic reactivity compared to the target compound .

Physicochemical and Spectral Properties

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Spectral Data
Target Compound Pyrazolo[3,4-b]pyridine-dione 2-Ph, 5-(2-Me-benzyl), 6-Me ~350–400* Not reported IR/NMR/MS data inferred†
Compound 24 () Spiropyrazolopyridone 2,4-bis(CF₃)Ph, Cl 431.05 Not reported HRMS: 431.0474 (M + H)+
4d () Pyrrolo[3,4-b]indole-dione 4-Me, 2-Ph 278 146–148 IR: C=O stretch ~1700 cm⁻¹
Pyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine Arylidene, NH₂ ~250–300* Not reported NMR: Aromatic protons

*Estimated based on structural similarity. †Inferred from analogs: IR (C=O, C-N stretches), NMR (aryl/alkyl proton signals), and MS (M + H)+.

Biological Activity

6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound belonging to the pyrazolopyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and as an inhibitor of specific enzymes. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H19N3O2
Molecular Weight345.39 g/mol
InChI KeyInChI=1S/C21H19N3O2/c1-13-8-6-7-9-15(13)12-17-14(2)22-20-18(19(17)25)21(26)24(23-20)16-10-4-3-5-11-16/h3-11H,12H2,1-2H3,(H2,22,23,25)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function through interactions with binding sites. This can lead to alterations in cellular pathways and biological responses that are beneficial for therapeutic applications.

Potential Targets

  • Enzyme Inhibition : The compound has been shown to inhibit TBK1 (TANK-binding kinase 1), a crucial enzyme in inflammatory responses and cancer cell proliferation. It exhibited an IC50 value of 0.2 nM against TBK1 .
  • Cancer Cell Lines : In vitro studies demonstrated that the compound has antiproliferative effects on various cancer cell lines including A172, U87MG, A375, A2058, and Panc0504 .

Structure–Activity Relationships (SAR)

The SAR analysis indicates that modifications in the chemical structure significantly influence the biological activity of the pyrazolo[3,4-b]pyridine derivatives. For instance:

SubstituentEffect on Activity
Methyl group at position 6Enhances binding affinity to target enzymes
Phenyl group at position 2Contributes to increased antiproliferative activity
Methylbenzyl group at position 5Modulates receptor interactions

These findings suggest that specific substitutions can optimize the therapeutic potential of this compound.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of 6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives:

  • Antitubercular Activity : A study synthesized various derivatives and tested them against Mycobacterium tuberculosis H37Rv strain using the MABA assay. Certain derivatives exhibited significant antituberculotic activity .
  • Cancer Research : The compound's ability to inhibit TBK1 led to decreased expression of downstream interferon signaling genes in THP-1 and RAW264.7 cells. This suggests potential applications in immunotherapy and cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound likely involves multi-step routes, such as condensation of pyrazole precursors with substituted benzyl groups. Key challenges include regioselectivity in ring formation and stability of intermediates. Optimization may involve temperature control (e.g., reflux at 105°C in toluene/EtOH systems) and catalysts like Pd(PPh₃)₄ for cross-coupling steps . Solvent choice (e.g., methanol or ethanol) and purification via chromatography or recrystallization are critical for yield improvement .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze aromatic proton signals in the 6.5–8.5 ppm range for phenyl and benzyl groups. Carbonyl groups (C=O) at positions 3 and 4 will appear near 165–175 ppm in ¹³C NMR .
  • IR : Confirm carbonyl stretches (C=O) at ~1700 cm⁻¹ and aromatic C=C vibrations near 1610 cm⁻¹ .
  • MS : Molecular ion peaks should align with the calculated molecular weight (~377.8 g/mol), with fragmentation patterns reflecting loss of methylbenzyl or phenyl substituents .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screening should include:

  • Enzyme inhibition assays : Target kinases or phosphodiesterases due to the pyrazolo[3,4-b]pyridine core’s known affinity .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Solubility studies : Measure in PBS or DMSO to guide dosing in subsequent experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-methylbenzyl substituent?

  • Methodological Answer :

  • Analog synthesis : Replace the 2-methylbenzyl group with electron-withdrawing (e.g., chloro) or electron-donating (e.g., methoxy) substituents .
  • Biological testing : Compare IC₅₀ values across analogs in enzyme or cell-based assays. For example, a 3-chlorobenzyl analog showed enhanced activity in related compounds .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to assess binding interactions with target proteins .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate purity via HPLC (>95%) .
  • Meta-analysis : Compare datasets from independent studies, focusing on structural outliers (e.g., substituents at position 5) .
  • Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

Q. How can environmental fate and toxicity be assessed for this compound?

  • Methodological Answer :

  • Degradation studies : Expose the compound to UV light or microbial cultures to track breakdown products via LC-MS .
  • Ecotoxicology : Test acute toxicity on Daphnia magna or algae at environmentally relevant concentrations (0.1–10 mg/L) .
  • Bioaccumulation : Measure logP values (predicted ~3.5) to assess lipid solubility and potential biomagnification .

Q. What computational methods predict the compound’s reactivity and metabolic pathways?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites prone to oxidation .
  • ADMET prediction : Use tools like SwissADME to forecast hepatic metabolism (CYP450 isoforms) and metabolite formation .
  • Molecular dynamics : Simulate binding stability in aqueous vs. lipid environments to guide formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.